N-[(4,6-dimethoxypyrimidin-5-yl)methyl]-2-methoxypyridin-3-amine
Description
Properties
IUPAC Name |
N-[(4,6-dimethoxypyrimidin-5-yl)methyl]-2-methoxypyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3/c1-18-11-9(12(19-2)17-8-16-11)7-15-10-5-4-6-14-13(10)20-3/h4-6,8,15H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSLGFRFNQFBBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)NCC2=C(N=CN=C2OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Synthetic Challenges
The target compound integrates two aromatic systems: a 4,6-dimethoxypyrimidine and a 2-methoxypyridine, connected by a methylene-amine linker. Key challenges include:
Synthesis of Pyrimidine Core Intermediates
Preparation of 4,6-Dimethoxypyrimidine Derivatives
The pyrimidine core is typically synthesized via nucleophilic substitution of dichloropyrimidine precursors. For example, 4,6-dichloro-2-(methylthio)-1,3-pyrimidine undergoes methoxylation using sodium methoxide in toluene at 20–60°C, yielding 4,6-dimethoxy-2-(methylthio)-1,3-pyrimidine. Subsequent oxidation with hydrogen peroxide in acetic acid converts the methylthio group to methylsulfonyl, though this step is omitted in the target compound’s synthesis.
Critical Reaction Parameters:
Functionalization at the Pyrimidine 5-Position
Introducing the methylene-amine group at the pyrimidine’s 5-position requires strategic functionalization:
Route A: Halogenation of 5-Methylpyrimidine
- Chlorination/Bromination : Radical halogenation of 5-methyl-4,6-dimethoxypyrimidine using N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) under UV light yields 5-(halomethyl)-4,6-dimethoxypyrimidine.
- Reactivity : Bromomethyl derivatives exhibit higher nucleophilic substitution efficiency compared to chloromethyl analogs.
Route B: Oxidation-Reduction Strategy
Synthesis of 2-Methoxypyridin-3-amine
The pyridine moiety is synthesized via:
Nitration and Reduction
Direct Amination
Lithiation of 2-methoxypyridine at -78°C using LDA, followed by quenching with NH₃ or Boc-protected amine, provides an alternative pathway.
Coupling Strategies for Methylene-Amine Bridge Formation
Nucleophilic Substitution
5-(Bromomethyl)-4,6-dimethoxypyrimidine reacts with 2-methoxypyridin-3-amine in DMF at 60–80°C, facilitated by K₂CO₃ or Et₃N.
Optimized Conditions :
Industrial-Scale Considerations and Purification
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|
| Halogenation-Substitution | High reactivity of Br intermediates | Requires hazardous halogenating agents | 65–75 |
| Reductive Amination | Fewer steps, no halogens | Requires stable aldehyde intermediate | 70–80 |
| One-Pot Methoxylation | Scalable, reduced waste | Limited to early-stage intermediates | 60–70 |
Chemical Reactions Analysis
Types of Reactions
N-[(4,6-dimethoxypyrimidin-5-yl)methyl]-2-methoxypyridin-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Pharmacological Applications
Anticancer Activity
Research has indicated that compounds with pyrimidine and pyridine structures exhibit anticancer properties. N-[(4,6-dimethoxypyrimidin-5-yl)methyl]-2-methoxypyridin-3-amine is being investigated for its potential to inhibit cancer cell proliferation through mechanisms that may involve the modulation of signaling pathways associated with cell growth and apoptosis.
Case Study:
A study demonstrated that derivatives of pyrimidine compounds showed selective cytotoxicity against various cancer cell lines, suggesting a promising avenue for developing targeted cancer therapies. The specific interactions of this compound with cellular targets are still under investigation but show potential based on structural analogs.
Antiviral Properties
There is emerging evidence that certain pyrimidine derivatives can exhibit antiviral activity. The mechanism often involves the inhibition of viral replication or interference with viral entry into host cells.
Mechanistic Insights
The compound's structure suggests it may interact with various biological targets, including enzymes involved in nucleotide metabolism and signaling pathways. The methoxy groups and pyrimidine ring are critical for enhancing solubility and bioavailability, which are essential for effective pharmacological activity.
Toxicological Studies
Before advancing to clinical trials, comprehensive toxicological assessments are necessary to evaluate the safety profile of this compound. Studies typically involve evaluating acute toxicity, genotoxicity, and potential organ-specific effects.
Mechanism of Action
The mechanism of action of N-[(4,6-dimethoxypyrimidin-5-yl)methyl]-2-methoxypyridin-3-amine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Intermolecular Interactions and Crystallography
- Target Compound : Predicted to exhibit hydrogen bonding via the amine and methoxy groups, similar to 4,6-dichloro-5-methoxypyrimidine (), which forms 3D frameworks via Cl···N interactions .
- Benzodioxin Derivative () : The dihydrobenzodioxin group may engage in π-π stacking, while the tertiary amine could participate in charge-transfer interactions .
Key Research Findings
Hydrogen Bonding Patterns : The target compound’s amine and methoxy groups likely form directional hydrogen bonds, akin to patterns observed in pyrimidine crystals (). These interactions influence solubility and crystallinity .
Electron-Donating Effects : Methoxy groups on both rings enhance electron density, which may improve interactions with electrophilic biological targets .
Biological Activity
N-[(4,6-dimethoxypyrimidin-5-yl)methyl]-2-methoxypyridin-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various pathogens, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound can be described by the following chemical structure:
This structure features a pyrimidine ring, which is known for its role in various biological activities, including antimicrobial and antitumor properties.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Notably, it has been investigated for its potential as an agonist of the APJ receptor, which plays a crucial role in cardiovascular and metabolic regulation. The compound's design allows it to modulate receptor activity, potentially leading to therapeutic effects in conditions such as heart failure and metabolic disorders .
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it possesses activity against various strains of bacteria, including those classified under the ESKAPE pathogens, which are notorious for their antibiotic resistance .
Efficacy Against Pathogens
| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 20 | 16 µg/mL |
| Klebsiella pneumoniae | 18 | 64 µg/mL |
| Pseudomonas aeruginosa | 12 | 128 µg/mL |
These results indicate that the compound is particularly effective against Gram-positive bacteria while showing varying efficacy against Gram-negative strains.
Case Studies
-
Study on Antileishmanial Activity :
A study focused on the antileishmanial properties of related pyrimidine compounds demonstrated that modifications in the structure could enhance activity against Leishmania tropica. While the specific compound this compound was not tested directly, its structural analogs showed promising results, suggesting potential for further investigation . -
Antimicrobial Screening :
In a screening study involving various derivatives of pyrimidine compounds, this compound was highlighted for its ability to inhibit growth in multiple bacterial strains. The study emphasized the importance of functional groups attached to the pyrimidine ring in determining antibacterial potency .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications at specific positions on the pyrimidine ring significantly affect biological activity. For instance:
- Substituents at the 5-position of the pyrimidine ring enhance antibacterial activity.
- The presence of methoxy groups at positions 4 and 6 contributes to increased lipophilicity, facilitating better membrane penetration and bioavailability.
Q & A
Basic: What synthetic methodologies are recommended for synthesizing N-[(4,6-dimethoxypyrimidin-5-yl)methyl]-2-methoxypyridin-3-amine, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step nucleophilic substitutions and coupling reactions. Key steps include:
- Intermediate Preparation : Synthesize 4,6-dimethoxypyrimidine and 2-methoxypyridin-3-amine precursors via halogenation and methoxylation.
- Methylation : Use reductive amination or alkylation to attach the methyl group between the pyrimidine and pyridine moieties .
- Optimization : Apply Design of Experiments (DOE) to optimize temperature, solvent (e.g., DMF or toluene), and catalyst (e.g., Pd/Cu). Statistical methods like factorial design reduce trial-and-error by systematically varying parameters .
Basic: Which analytical techniques are most effective for structural characterization of this compound?
Answer:
- X-ray Crystallography : Resolve 3D conformation and intermolecular interactions (e.g., Cl···N contacts in pyrimidine derivatives) .
- NMR Spectroscopy : Confirm substitution patterns (e.g., methoxy groups at 4,6-pyrimidine and 2-pyridine positions).
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₁₆H₂₀N₄O₃) and isotopic distribution.
Basic: How should researchers design experiments to evaluate biological activity, such as receptor binding or enzyme inhibition?
Answer:
- Radioligand Binding Assays : Use tritiated or fluorescently labeled analogs to quantify affinity for target receptors (e.g., serotonin or kinase receptors) .
- Dose-Response Curves : Determine IC₅₀ values under physiological pH and temperature. Include negative controls (e.g., unlabeled ligands) to assess specificity.
Advanced: How can contradictions in reported biological activity data across studies be resolved methodologically?
Answer:
- Orthogonal Assays : Cross-validate results using surface plasmon resonance (SPR) for binding kinetics and cell-based functional assays (e.g., cAMP or calcium flux measurements) .
- Structural Analysis : Compare binding conformations via molecular docking or co-crystallization to identify steric or electronic discrepancies .
Advanced: What computational approaches are recommended to predict reactivity and interaction mechanisms of this compound?
Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and activation energies for substitution or oxidation reactions .
- Molecular Dynamics (MD) : Simulate solvation effects and ligand-receptor binding pathways under physiological conditions.
- Reaction Path Search : Employ algorithms like the nudged elastic band (NEB) method to explore potential energy surfaces .
Advanced: How can researchers investigate the reaction mechanisms of this compound in nucleophilic substitution or oxidation reactions?
Answer:
- Kinetic Isotope Effects (KIE) : Replace key hydrogens with deuterium to identify rate-determining steps.
- Trapping Intermediates : Use low-temperature NMR or mass spectrometry to isolate transient species (e.g., carbocations or radical intermediates) .
- Theoretical Studies : Compare computed vs. experimental activation parameters (Δ‡H, Δ‡S) to validate mechanisms .
Advanced: How can statistical methods improve the scalability and reproducibility of synthesis?
Answer:
- Factorial Design : Test interactions between variables (e.g., catalyst loading, solvent polarity) to identify critical factors affecting yield .
- Response Surface Methodology (RSM) : Model non-linear relationships and predict optimal conditions (e.g., 70°C, 0.1 mol% Pd catalyst) .
Basic: What protocols are recommended to assess the compound’s stability under varying storage or experimental conditions?
Answer:
- Forced Degradation Studies : Expose to heat (40–80°C), light (UV-Vis), and humidity (40–75% RH). Monitor degradation via HPLC .
- pH Stability : Test solubility and decomposition in buffers (pH 3–10). Pyrimidine derivatives often hydrolyze under acidic conditions .
Advanced: How can researchers address challenges in isolating stereoisomers or conformers of this compound?
Answer:
- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak®) with hexane/isopropanol gradients to resolve enantiomers.
- Dynamic NMR : Analyze coalescence temperatures to determine rotational barriers around the methylene bridge .
Advanced: What interdisciplinary strategies integrate chemical synthesis with biological evaluation for this compound?
Answer:
- High-Throughput Screening (HTS) : Couple automated synthesis with robotic assay platforms to rapidly test analogs for SAR .
- Metabolomics : Use LC-MS to track metabolic stability and identify bioactive metabolites in vitro (e.g., hepatic microsomes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
